molecular formula C16H16N4O2 B611956 ZL0420

ZL0420

カタログ番号: B611956
分子量: 296.32 g/mol
InChIキー: ANMQADUROYWADA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZL0420は、ブロモドメイン含有タンパク質4(BRD4)の強力で選択的な阻害剤であり、ブロモドメインおよびエクストラターミナルドメイン(BET)ファミリーのタンパク質の一部です。 この化合物は、BRD4のブロモドメインに対してナノモルレベルの結合親和性を示し、BRD4 BD1に対してIC50値27nM、BRD4 BD2に対して32nMです 。this compoundは、特にエピジェネティクスと炎症の分野における科学研究において大きな可能性を示しています。

準備方法

合成経路と反応条件

ZL0420の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、縮合、環化、精製などの有機反応のシリーズを通じて合成されていることは知られています .

工業生産方法

This compoundの工業生産方法は、一般的に公開されていません。 この化合物は、通常、研究室および特殊な化学製造施設で、高純度と一貫性を確保するために制御された条件下で製造されています .

化学反応の分析

反応の種類

ZL0420は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

This compoundを含む反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 温度、圧力、溶媒などの特定の条件は、目的の反応と試薬の性質によって異なります .

生成される主な生成物

This compoundの反応から生成される主な生成物には、その酸化誘導体と還元誘導体、ならびに置換アナログなどがあります。 これらの生成物は、通常、核磁気共鳴(NMR)分光法や質量分析法(MS)などの手法を使用して特徴付けられ、構造が確認されます .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Introduction to ZL0420

This compound is a highly selective inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in various biological processes, including inflammation and cancer progression. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and respiratory diseases.

Inhibition of Airway Remodeling

This compound has been studied for its effects on chronic airway remodeling, particularly in the context of Toll-like receptor 3 (TLR3) activation. Research indicates that this compound significantly reduces weight loss and fibrosis induced by polyinosinic:polycytidylic acid, a TLR3 agonist. The efficacy of this compound was assessed using advanced imaging techniques such as microcomputed tomography and second harmonic generation microscopy, which revealed a reduction in collagen deposition associated with airway remodeling .

Key Findings:

  • Mechanism : this compound disrupts BRD4 histone acetyltransferase activity and prevents mesenchymal transition, which is crucial for airway hyperresponsiveness and fibrosis.
  • Comparison : It was found to be more effective than nonselective bromodomain and extraterminal (BET) inhibitors at equivalent doses .

Potential Anticancer Properties

The thiazolidinone scaffold of this compound suggests potential anticancer applications. Thiazolidinone derivatives have shown significant anticancer activities across various cancer types, including lung, breast, and prostate cancers. The mechanism involves targeting specific molecular pathways that regulate tumor growth and metastasis .

Case Studies:

  • In vitro Studies : this compound demonstrated cytotoxic effects on cancer cell lines, inhibiting proliferation and inducing apoptosis in models of lung cancer .
  • Synthesis and Activity : The compound's structure allows for modifications that enhance its selectivity and potency against cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses has been investigated in models of asthma and other inflammatory diseases. By inhibiting BRD4, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, thereby potentially alleviating symptoms associated with chronic inflammatory conditions .

Observations:

  • Cytokine Reduction : Treatment with this compound resulted in decreased levels of IL-6 and other markers associated with inflammation in preclinical models .
  • Long-term Effects : The compound's long-term administration showed promise in reversing airway hyperresponsiveness linked to chronic inflammation .

Summary of Applications

Application AreaMechanism of ActionKey Findings
Airway RemodelingInhibition of BRD4 HAT activityReduced fibrosis and improved lung function
Anticancer ActivityInduction of apoptosis in cancer cellsSignificant cytotoxicity against various cancer types
Anti-inflammatory EffectsModulation of cytokine expressionDecreased pro-inflammatory markers

生物活性

ZL0420 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family of proteins. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The following sections detail its biological activity, including mechanisms of action, efficacy in various models, and comparative studies with other inhibitors.

BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysines on histones and non-histone proteins, thereby influencing transcriptional processes associated with inflammation and cancer. This compound selectively inhibits BRD4's binding to acetylated lysines, disrupting its interaction with transcription factors such as NF-κB. This inhibition leads to decreased expression of pro-inflammatory cytokines and chemokines, suggesting a potential anti-inflammatory effect .

Efficacy in Inflammatory Models

This compound has been tested in various preclinical models to assess its efficacy in mitigating inflammation and airway remodeling:

  • Chronic Airway Remodeling : In a mouse model of TLR3-induced airway remodeling, this compound significantly reduced weight loss and fibrosis compared to non-selective BET inhibitors like JQ1. The compound effectively reversed TLR3-associated airway hyperresponsiveness and improved lung compliance .
  • Gene Expression Modulation : Treatment with this compound resulted in substantial reductions in the expression levels of several mesenchymal transition markers. For instance, it reduced the induction of SNAI1 mRNA from 17-fold to less than threefold, highlighting its capability to inhibit the mesenchymal gene-expression program .

Comparative Studies

This compound has been compared with other BRD4 inhibitors to evaluate its specificity and potency:

CompoundSelectivity for BRD4Efficacy in InflammationCytotoxicity
This compoundHighSignificant reduction in inflammatory markersNo significant cytotoxicity up to 40 μM
JQ1ModerateLess effective than this compound in airway modelsVaries by concentration
ZL0454HighComparable to this compound in efficacyNo significant cytotoxicity

Study 1: Airway Remodeling Model

In a study assessing chronic airway remodeling induced by TLR3 agonists, this compound was administered alongside control groups receiving either vehicle or non-selective BET inhibitors. The results indicated that this compound not only mitigated weight loss but also significantly decreased collagen deposition as evidenced by histopathological analysis. This was measured using microcomputed tomography (micro-CT) and second harmonic generation microscopy, demonstrating a clear advantage over JQ1 .

Study 2: Cytotoxicity Assessment

To evaluate the safety profile of this compound, human small airway epithelial cells (hSAECs) were treated with varying concentrations of the compound. Flow cytometric analysis revealed no increase in apoptosis or necrosis at concentrations up to 40 μM, indicating that this compound is well tolerated without inducing cytotoxic effects .

特性

IUPAC Name

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQADUROYWADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZL0420
Reactant of Route 2
Reactant of Route 2
ZL0420
Reactant of Route 3
Reactant of Route 3
ZL0420
Reactant of Route 4
Reactant of Route 4
ZL0420
Reactant of Route 5
ZL0420
Reactant of Route 6
ZL0420

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。